molecular formula C20H18F2N4O2 B2615640 N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide CAS No. 2177365-91-0

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B2615640
CAS No.: 2177365-91-0
M. Wt: 384.387
InChI Key: GZMYIOXTAHAFAG-UHFFFAOYSA-N
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Description

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes the key secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, this compound elevates intracellular cAMP and cGMP levels, thereby modulating signaling pathways crucial for neuronal function and plasticity. Its primary research value lies in the investigation of central nervous system (CNS) disorders; PDE2 inhibition has been linked to potential procognitive and antipsychotic effects, making it a valuable tool for studying conditions like schizophrenia, anxiety, and age-related cognitive decline. Research utilizing this inhibitor focuses on understanding the role of cAMP/cGMP signaling in synaptic transmission and neuronal excitability , particularly within brain regions such as the hippocampus and striatum. The compound's selectivity profile allows researchers to dissect PDE2-mediated effects from those of other PDE families, providing critical insights for target validation and the development of novel neurotherapeutics.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2/c21-15-7-4-8-16(22)17(15)19(27)23-11-12-25-20(28)26(14-9-10-14)18(24-25)13-5-2-1-3-6-13/h1-8,14H,9-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMYIOXTAHAFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=C(C=CC=C3F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of this compound in anticancer applications. The triazole moiety is particularly noted for its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell growth regulation. Its structure allows for effective binding to these targets, leading to apoptosis in cancer cells.
  • In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% in some cases .
  • Case Studies :
    • A study involving the National Cancer Institute's Developmental Therapeutics Program showed that the compound displayed notable antitumor activity across a panel of approximately sixty cancer cell lines .
    • Another investigation reported that similar triazole derivatives exhibited promising results against glioblastoma cells, indicating potential for further development .

Antimicrobial Activity

The antimicrobial properties of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide have also been extensively studied:

  • Broad-Spectrum Activity : This compound has shown effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL .
  • Mechanism : The presence of the triazole ring enhances the compound's ability to penetrate bacterial membranes and exert its effects on cellular processes.

Pharmacological Insights

The pharmacological profile of this compound suggests several potential applications:

  • Drug Development : Its unique structure makes it a candidate for the development of new therapeutic agents targeting various diseases beyond cancer and infections.
  • Structure–Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity can guide the design of more potent derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural motifs, biological targets, and applications:

Compound Name Core Structure Key Substituents Primary Use Mode of Action
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide 1,2,4-triazolone Cyclopropyl, phenyl, 2,6-difluorobenzamide Hypothesized herbicide/insecticide Likely ALS inhibition
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzoylurea 3,5-dichloro-2,4-difluorophenyl Insecticide (chitin synthesis inhibitor) Disrupts insect molting
Carfentrazone-ethyl (唑酮草酯) Triazolone Ethyl ester, chlorophenyl Herbicide (broadleaf control) Protox inhibitor (cell membrane disruption)
Novaluron (N-(((3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzoylurea Trifluoromethoxy-ether substituent Insecticide (Lepidoptera, Coleoptera) Chitin synthesis inhibition

Key Observations:

Structural Divergence: The target compound’s 1,2,4-triazolone core distinguishes it from benzoylurea-based insecticides (e.g., teflubenzuron, novaluron). The 2,6-difluorobenzamide group is shared with benzoylureas but paired here with a triazolone, suggesting a hybrid mechanism.

Biological Activity: Benzoylureas (e.g., teflubenzuron) target insect chitin synthesis, while triazolones (e.g., carfentrazone-ethyl) act as herbicides via protox or ALS inhibition .

Physicochemical Properties :

  • The cyclopropyl group on the triazolone may improve metabolic stability compared to carfentrazone-ethyl’s ethyl ester, which is prone to hydrolysis .
  • Fluorine atoms in the benzamide enhance lipophilicity and membrane penetration, critical for systemic activity .

Biological Activity

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide is a compound that features a triazole ring, which has been recognized for its diverse biological activities. This article provides a detailed analysis of its biological activity based on available research findings.

Structural Information

PropertyValue
Molecular Formula C20H24F2N4O
Molecular Weight 392.43 g/mol
CAS Number 2188202-91-5

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines due to the presence of the phenyl and cyclopropyl groups which enhance its binding affinity to biological targets.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that related triazole compounds show varying degrees of cytotoxicity against human cancer cell lines. For example:

Compound NameCell LineIC50 (µM)
Triazole AHeLa (cervical)3.0
Triazole BMCF7 (breast)2.5

Although specific data for this compound is limited, its structural analogs have shown promising results in similar assays .

Antimicrobial Activity

The triazole moiety has been associated with antimicrobial properties. Studies suggest that modifications to the triazole ring can enhance antibacterial and antifungal activities. Compounds similar to this compound have demonstrated effectiveness against various pathogens.

Example of Antimicrobial Efficacy

Research has indicated that certain triazole derivatives exhibit:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans12

These results highlight the potential of triazole-based compounds in treating infections caused by resistant strains .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors in metabolic pathways crucial for cancer cell proliferation and survival.
  • Apoptosis Induction : Similar compounds have been shown to trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Antimicrobial Action : The disruption of fungal cell wall synthesis and bacterial protein synthesis is a common mechanism attributed to triazole derivatives.

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